Agelasidine D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

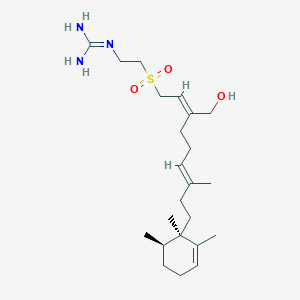

Agelasidine D, also known as this compound, is a useful research compound. Its molecular formula is C23H41N3O3S and its molecular weight is 439.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antifouling Activity

Agelasidine D has been identified as a potent antifouling agent, demonstrating significant efficacy against biofouling organisms such as Ulva sp. In a study evaluating its antifouling potential, this compound exhibited strong binding affinity to the target protein involved in fouling processes, outperforming several commercial antifouling agents.

Key Findings:

- Binding Affinity : this compound showed a binding affinity of -11.8 kcal/mol, indicating its potential as an effective antifouling agent compared to traditional compounds like Seanin-211 and Irgarol-1501, which had lower affinities .

- Field Studies : Treated nets with this compound displayed significantly lower biofouling compared to untreated controls, highlighting its practical application in marine environments .

Antiparasitic Activity

This compound has been screened for its inhibitory activity against several pathogenic protozoa, including Plasmodium falciparum, Leishmania infantum, and Trypanosoma cruzi.

Key Findings:

- Selectivity and Efficacy : In vitro studies revealed that this compound exhibited an IC50 of 0.29 μg/mL against P. falciparum, with a selectivity index of 23 when compared to MRC-5 fibroblast cells, indicating its low toxicity and high efficacy .

- Potential for Drug Development : The compound's selective action positions it as a promising candidate for the development of treatments for neglected tropical diseases such as leishmaniasis and Chagas disease .

Anticancer Properties

Research has indicated that this compound possesses significant anticancer properties, particularly against liver cancer cell lines.

Key Findings:

- Cell Viability Reduction : In studies using HepG2 and Hep3B liver cancer cells, this compound demonstrated dose-dependent inhibition of cell viability with IC50 values of 129.8 μM and 69.9 μM respectively .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of endoplasmic reticulum stress pathways, leading to increased cell death rates .

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses, particularly in the context of osteoclastogenesis.

Key Findings:

- Inhibition of Osteoclast Differentiation : Studies demonstrated that this compound suppressed RANKL-induced osteoclastogenesis by inhibiting key transcription factors such as c-Fos and NFATc1. This suggests potential therapeutic applications in treating osteoporosis .

- Signaling Pathway Modulation : The compound was found to downregulate multiple signaling pathways involved in inflammation, further supporting its role in managing inflammatory conditions .

Summary Table of Applications

特性

CAS番号 |

139680-61-8 |

|---|---|

分子式 |

C23H41N3O3S |

分子量 |

439.7 g/mol |

IUPAC名 |

2-[2-[(2E,6E)-3-(hydroxymethyl)-7-methyl-9-[(1R,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |

InChI |

InChI=1S/C23H41N3O3S/c1-18(11-13-23(4)19(2)8-6-9-20(23)3)7-5-10-21(17-27)12-15-30(28,29)16-14-26-22(24)25/h7-8,12,20,27H,5-6,9-11,13-17H2,1-4H3,(H4,24,25,26)/b18-7+,21-12+/t20-,23+/m1/s1 |

InChIキー |

ZWSGURSNDHDWDQ-MMYYNYMCSA-N |

SMILES |

CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C |

異性体SMILES |

C[C@@H]1CCC=C([C@]1(C)CC/C(=C/CC/C(=C\CS(=O)(=O)CCN=C(N)N)/CO)/C)C |

正規SMILES |

CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C |

同義語 |

agelasidine D |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。